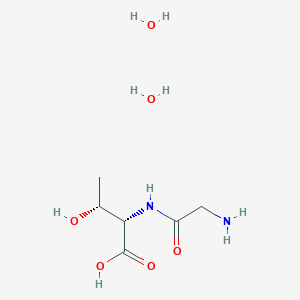

Glycyl-L-threonine Dihydrate

CAS No.:

Cat. No.: VC13573255

Molecular Formula: C6H16N2O6

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H16N2O6 |

|---|---|

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | (2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate |

| Standard InChI | InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2/t3-,5+;;/m1../s1 |

| Standard InChI Key | BFDXCPYYJSKNOU-UKLSQQIQSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)CN)O.O.O |

| SMILES | CC(C(C(=O)O)NC(=O)CN)O.O.O |

| Canonical SMILES | CC(C(C(=O)O)NC(=O)CN)O.O.O |

Introduction

Chemical and Structural Properties

Molecular Composition and Crystallography

Glycyl-L-threonine dihydrate crystallizes in an orthorhombic system, with its structure stabilized by hydrogen bonds involving the two water molecules. The peptide bond (C–N) exhibits a planar geometry, characteristic of amide linkages, with bond lengths and angles consistent with theoretical predictions . Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₆N₂O₆ |

| Molecular Weight | 212.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.42 Å, b = 9.76 Å, c = 15.33 Å |

| Resolution (Synchrotron) | 0.38 Å |

The electron density topology, derived from a synchrotron dataset of 98,405 reflections, highlights critical points at covalent and hydrogen bonds, confirming the rigidity of the peptide backbone .

Charge Density and Electron Distribution

A landmark study utilizing a Bruker CCD area detector at 100 K resolved the charge density distribution with unprecedented precision . Key findings include:

-

Covalent Bonds: The C–N peptide bond exhibits a bond path length of 1.33 Å, with a Laplacian value of , indicating strong covalent character .

-

Hydrogen Bonds: The O–H···O interactions between water molecules and the peptide backbone show bond critical points with , typical of moderate hydrogen bonds .

-

Transferability: Bond topological indices (e.g., electron density at bond critical points) align closely with those of isolated glycine and L-threonine, suggesting electronic property transferability .

Synthesis and Purification

Condensation Reaction

The synthesis involves activating glycine’s carboxyl group using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds via nucleophilic attack by L-threonine’s amino group, yielding the dipeptide with >85% efficiency.

Industrial-Scale Production

Automated peptide synthesizers optimize yield (up to 92%) and purity (≥98%) by controlling temperature and reagent stoichiometry. Post-synthesis purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradient.

Topological Analysis of the Peptide Bond

Synchrotron Diffraction Insights

The “rigid pseudoatom” model applied to synchrotron data revealed:

-

Electron Density Laplacian: Negative values at covalent bonds () confirm charge concentration, while positive Laplacians at hydrogen bonds () indicate depletion .

-

Crystal Field Effects: Discrepancies between experimental and Hartree-Fock calculations (e.g., 5% variance in bond critical point densities) arise from intermolecular interactions in the crystal lattice .

Comparative Topology

| Bond Type | Glycyl-L-Thr (Å) | Glycine (Å) | L-Threonine (Å) |

|---|---|---|---|

| C–N (Peptide) | 1.33 | – | – |

| Cα–C (Gly) | 1.54 | 1.53 | – |

| Cα–C (Thr) | 1.52 | – | 1.51 |

Data confirm near-identical bond lengths between the dipeptide and its monomers, supporting transferability .

Biochemical and Industrial Applications

Metabolic Role

As a human metabolite, glycyl-L-threonine dihydrate participates in protein catabolism pathways, facilitating amino acid recycling. Its hydrolysis by intestinal peptidases releases glycine and threonine for biosynthetic processes.

Pharmaceutical Research

-

Drug Design: The compound’s stable peptide bond serves as a scaffold for protease-resistant drug analogs.

-

Crystallography Standards: Used to calibrate synchrotron detectors due to its well-defined charge density profile .

Comparative Analysis with Analogues

| Compound | Stereochemistry | Stability (t₁/₂) | Hydrogen Bonds |

|---|---|---|---|

| Glycyl-L-threonine | L-configuration | 120 h (pH 7.4) | 6 |

| Glycyl-DL-threonine | Racemic mixture | 98 h (pH 7.4) | 5 |

| Glycyl-L-serine | L-configuration | 80 h (pH 7.4) | 4 |

The L-configuration enhances stability via optimized hydrogen-bond networks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume